molecular formula C26H48O2 B14416734 24-Methylpentacosa-5,9-dienoic acid CAS No. 83474-17-3

24-Methylpentacosa-5,9-dienoic acid

Cat. No.: B14416734
CAS No.: 83474-17-3
M. Wt: 392.7 g/mol
InChI Key: GCCXBHCBVGHCBF-UHFFFAOYSA-N
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Description

24-Methylpentacosa-5,9-dienoic acid is a unique polyunsaturated fatty acid characterized by the presence of bis-methylene-interrupted Z-double bonds. This compound is primarily found in natural sources such as the fruits of gymnosperms, roots and leaves of Annonaceae and yew plants, microscopic fungi, insect pheromones, marine sponges, and cyanobacteria . It plays a significant role in various metabolic reactions and exhibits a broad spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylpentacosa-5,9-dienoic acid involves the stereoselective formation of bis-methylene-interrupted Z-double bonds. One approach includes the formation of magnesacyclopentane, followed by acid hydrolysis to yield the desired diene . Another method involves the stereoselective hydrogenation of 1,5-diynes synthesized by successive formation of C–C bonds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the extraction from natural sources and subsequent purification processes to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 24-Methylpentacosa-5,9-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides, peroxides, and other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.

    Substitution: Various halogens and other substituents can be introduced under specific conditions.

Major Products:

Scientific Research Applications

24-Methylpentacosa-5,9-dienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 24-Methylpentacosa-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The compound’s bis-methylene-interrupted Z-double bonds play a crucial role in its biological activity. These double bonds can interact with various enzymes and receptors, leading to the observed antimicrobial, antitumor, and other biological effects .

Comparison with Similar Compounds

24-Methylpentacosa-5,9-dienoic acid can be compared with other similar compounds, such as:

  • 5,9-Hexadecadienoic acid
  • 7,11-Octadecadienoic acid
  • 14-Methylpentadeca-5,9-dienoic acid

Properties

CAS No.

83474-17-3

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

24-methylpentacosa-5,9-dienoic acid

InChI

InChI=1S/C26H48O2/c1-25(2)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h8,10,16,18,25H,3-7,9,11-15,17,19-24H2,1-2H3,(H,27,28)

InChI Key

GCCXBHCBVGHCBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

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